Caramiphen edisylate
Description
Historical Context of Caramiphen (B1668299) Derivatives in Pharmacological Inquiry
The story of Caramiphen edisylate in pharmacology begins with its initial exploration for applications far removed from its current focus. This historical context is crucial for understanding the scientific pivot that redefined its importance in academic research.
Caramiphen was originally developed due to its anticholinergic properties, which also suggested potential as a muscle relaxant. all-imm.com Subsequent research identified its central antitussive (cough-suppressing) effects when administered orally. all-imm.comall-imm.com Studies in the mid-20th century investigated its efficacy in this capacity. patsnap.com Research in animal models, such as the decerebrate cat, indicated that Caramiphen's antitussive action stemmed from a selective effect on the cough center in the brainstem, confirming a central rather than peripheral site of action. nih.gov However, its effectiveness was found to be inconsistent and, in some comparative studies, less potent than other agents like codeine. nih.gov This lack of consistent evidence eventually led to a re-evaluation of its primary application as an antitussive. all-imm.com
The very properties that underpinned its initial investigations—its anticholinergic effects—paved the way for a new research direction. patsnap.com The focus began to shift towards its impact on the central and peripheral nervous systems. patsnap.com As an anticholinergic, Caramiphen functions by blocking the action of acetylcholine (B1216132), a key neurotransmitter. patsnap.comdrugbank.com This mechanism is fundamental to its potential applications in managing certain neurological disorders. patsnap.com Research extended into its role as a muscarinic antagonist, a property that gives it anticonvulsive potential. dtic.milmedchemexpress.com Further studies revealed that its neuropharmacological profile was more complex than initially thought, identifying it as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which added an antiglutamatergic dimension to its known anticholinergic activity. dtic.milsemanticscholar.org This dual action became a critical point of interest, suggesting a broader range of effects on neurotransmitter systems.
Paradigm Shift: this compound as a Countermeasure Candidate in Organophosphate Neurotoxicity Research
A significant paradigm shift occurred when research pivoted to investigate this compound as a potential antidote against poisoning by organophosphates (OP), a class of potent cholinesterase inhibitors used as nerve agents and pesticides. researchgate.netnih.gov The toxicity of OPs stems from the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic pathways, which can trigger severe seizures, brain damage, and death. researchgate.netmedscape.com
Standard treatments often failed to provide complete neuroprotection, prompting a search for improved countermeasures. nih.gov Caramiphen emerged as a promising candidate due to its unique combination of antimuscarinic and antiglutamatergic properties. researchgate.netnih.gov The rationale was that its anticholinergic action could counteract the effects of acetylcholine excess, while its antiglutamatergic action, primarily through NMDA receptor antagonism, could mitigate the excitotoxicity and neuronal damage caused by the massive release of glutamate (B1630785) that follows OP exposure. researchgate.netresearchgate.net
Numerous studies in animal models demonstrated its remarkable efficacy. nih.gov When used prophylactically or as a post-exposure treatment, Caramiphen provided significant neuroprotection against various OP agents like soman (B1219632) and sarin (B92409). researchgate.netnih.gov It was shown to terminate seizure activity, prevent neuropathological damage, and preserve cognitive function in poisoned animals. researchgate.netoup.com This shift established this compound not just as a compound of academic interest but as a lead candidate for developing advanced medical countermeasures against neurotoxic agents. researchgate.netmedscape.com
Table 1: this compound's Protective Effects in Organophosphate (OP) Poisoning Models
| OP Agent | Animal Model | Key Research Finding | Reference |
|---|---|---|---|
| Soman | Rats | Caramiphen, as a post-exposure therapy, completely abolished electrographic seizure activity and prevented a significant increase in peripheral benzodiazepine (B76468) receptor density, a marker of brain damage. | oup.comoup.com |
| Soman | Rats | Combined with diazepam, Caramiphen attenuated soman-induced seizures, neuropathology, and cognitive deficits more effectively than diazepam alone. | researchgate.net |
| Soman | Rats | Enhanced cognitive function in the Morris water maze test after exposure. | researchgate.net |
| General OPs | Various (rats, guinea pigs) | Prophylactic use in combination with oxime reactivators provided high levels of protection. | researchgate.net |
| Soman | Rats | Prevented the downregulation of the AMPA receptor site, which is involved in learning and memory processes. | dtic.mil |
Contemporary Significance in Neuropharmacological and Medicinal Chemistry Research
In modern research, this compound remains highly significant as a tool and a therapeutic candidate. researchgate.netresearchgate.net Its established dual-action mechanism makes it a valuable compound for studying the interplay between cholinergic and glutamatergic systems in the context of neurotoxicity and neurodegeneration. researchgate.netvcu.edu
Medicinal chemistry research continues to explore Caramiphen and its derivatives. cas.cnku.dk The goal is to design new chemical entities that might retain or enhance its neuroprotective qualities while optimizing other pharmacological properties. cas.cn Its structure serves as a scaffold for developing novel agents targeting central nervous system disorders. vcu.edu
A key area of contemporary focus is its use in combination therapies. researchgate.net Research has shown that when Caramiphen is administered with other drugs, such as the AMPA receptor antagonist LY293558 or benzodiazepines like diazepam, the neuroprotective effects are often synergistic and more complete. researchgate.netresearchgate.net This suggests that a multi-target approach is highly beneficial for counteracting complex insults like OP poisoning. These findings are paving the way for advanced therapeutic strategies that could be approved for human use in the future. researchgate.net The ongoing investigation into this compound underscores its enduring importance in the quest for more effective treatments for severe neurological conditions and toxic exposures. researchgate.netnih.gov
Table 2: Pharmacological Profile of Caramiphen
| Pharmacological Target/Action | Description of Activity | Reference |
|---|---|---|
| Muscarinic Acetylcholine Receptor | Acts as an antagonist (anticholinergic), blocking the action of acetylcholine. This is a primary mechanism for its early use and neuropharmacological effects. | patsnap.comdrugbank.commedchemexpress.com |
| NMDA Receptor | Functions as a non-competitive antagonist (antiglutamatergic), which is crucial for its neuroprotective effects against excitotoxicity. | researchgate.netdtic.milsemanticscholar.org |
| GABAergic System | Exhibits GABA-facilitating properties, contributing to its anticonvulsant profile. | nih.gov |
| Nicotinic Acetylcholine Receptor | Has been shown to act as a nicotinic antagonist. | dtic.mil |
| Sigma-1 Receptor | Binds to the sigma-1 receptor. | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANIDACEBXZGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047835 | |
| Record name | Caramiphen edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-86-0 | |
| Record name | Caramiphen edisylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caramiphen edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caramiphen hydrogen edisilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARAMIPHEN EDISYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Development of Caramiphen Edisylate
Established Synthetic Routes for Caramiphen (B1668299) Edisylate
The traditional synthesis of Caramiphen edisylate is a multi-step process that begins with the formation of the Caramiphen base, followed by its conversion to the desired edisylate salt.
The process commences with the synthesis of the key intermediate, 1-phenylcyclopentanecarboxylic acid. A common method for this involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) in the presence of aqueous sodium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO). google.comThe resulting 1-phenylcyclopentane carbonitrile is then hydrolyzed in an acidic medium at elevated temperatures (≥120°C) to yield 1-phenylcyclopentanecarboxylic acid. google.com This carboxylic acid is then activated, typically by converting it to its acid chloride form, 1-phenylcyclopentyl-1-carboxylic acid chloride, using thionyl chloride. chemicalbook.comThe subsequent step is an esterification reaction. The acid chloride is dissolved in a suitable solvent like absolute ether and cooled to below 0°C. A solution of 2-(diethylamino)ethanol (B1670525) in ether is then added slowly while maintaining the low temperature. chemicalbook.comAfter the addition, the reaction is stirred for a couple of hours at room temperature.
Following the reaction, a work-up procedure is performed. This involves washing with water and dilute hydrochloric acid. The aqueous layers are combined, made alkaline with a potassium carbonate solution, and the Caramiphen base is extracted with ether. chemicalbook.comThe ethereal solution is then washed, dried, and the solvent is evaporated to yield the crude base, which can be purified by distillation. chemicalbook.com The final step is the formation of the edisylate salt. The purified Caramiphen base is reacted with 1,2-ethanedisulfonic acid. chemicalbook.com1,2-Ethanedisulfonic acid itself can be synthesized through various methods, including the reaction of ethylene (B1197577) with sulfur trioxide followed by hydrolysis, or the reaction of 1,2-dichloroethane (B1671644) with sodium sulfite, followed by ion exchange to yield the free acid. ontosight.aibdmaee.netThe formation of the edisylate salt often improves properties such as water solubility, which is a crucial factor in pharmaceutical applications. smolecule.com
Table 1: Key Reactions in the Established Synthesis of this compound| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
| Intermediate Synthesis | Phenylacetonitrile | 1,4-Dibromobutane | NaOH (aq), DMSO | 1-Phenylcyclopentane carbonitrile |
| Hydrolysis | 1-Phenylcyclopentane carbonitrile | Water | Acid, ≥120°C | 1-Phenylcyclopentanecarboxylic acid |
| Activation | 1-Phenylcyclopentanecarboxylic acid | Thionyl chloride | - | 1-Phenylcyclopentyl-1-carboxylic acid chloride |
| Esterification | 1-Phenylcyclopentyl-1-carboxylic acid chloride | 2-(Diethylamino)ethanol | Ether, <0°C to RT | Caramiphen (base) |
| Salt Formation | Caramiphen (base) | 1,2-Ethanedisulfonic acid | - | This compound |
Innovations in Synthetic Chemistry Pertaining to Quaternary Carbon Center Generation
The central structural feature of Caramiphen is an all-carbon quaternary center—a carbon atom bonded to a phenyl group, a cyclopentyl ring, and a carboxylate group. The construction of such sterically hindered centers is a significant challenge in organic synthesis. nih.govThe scarcity of general methods for creating these structures has limited their broader application in drug discovery, spurring the development of innovative chemical solutions. acs.org Recent advancements have provided novel strategies that move beyond traditional alkylation methods. One such innovative approach involves the reaction of α-thiolate lactones or cycloalkanones with two equivalents of arynes. acs.orgThis method has been shown to generate α,α-diarylated products, effectively creating a quaternary carbon center, in good yields (63–85%) at room temperature. acs.org This reaction proceeds through a complex and unconventional domino process which includes: acs.org1. 1,2-Elimination: Initial step to generate a reactive intermediate. 2. 1,2-Nucleophilic Addition: The first addition of an aryne molecule. 3. 1,4-Proton Transfer: An intramolecular proton shift. 4. Second 1,2-Nucleophilic Addition: Addition of the second aryne molecule. 5. Interrupted Pummerer Rearrangement: A key rearrangement step. 6. Intramolecular Spirocyclization and Sulfonium Ring-Opening: Final steps to yield the diarylated product.
This "single-flask" reaction is versatile and can incorporate various substituted aromatic and heteroaromatic rings like naphthalene, pyridine, and quinoline. acs.orgOther modern approaches to forming these complex centers include single electron transfer (SET) mediated reactions, electrochemical methods, and transition metal-catalyzed cyclizations or rearrangements. nih.govchinesechemsoc.orgThese advanced methodologies offer more efficient pathways to complex molecular architectures, which is critical for the development of new therapeutic agents. nih.gov
Table 2: Overview of an Innovative Domino Process for Quaternary Carbon Generation| Feature | Description |
| Reactants | α-Thiolate lactones/cycloalkanones and Arynes |
| Key Characteristic | Unconventional domino process in a single flask |
| Core Transformation | Generation of an α,α-diarylated quaternary carbon center |
| Yield | 63–85% |
| Conditions | Acetonitrile (B52724) solvent, 25°C |
| Mechanism Steps | Includes sequential nucleophilic additions, proton transfer, and rearrangements |
Characterization of Synthesized this compound Purity for Research Applications
Ensuring the purity and confirming the identity of synthesized this compound is critical for its use in research. A combination of analytical techniques is employed to characterize the final product and quantify any impurities. For pharmaceutical substances, purity is a paramount concern, as even small amounts of unwanted chemicals can affect efficacy and safety. netzsch.com The mass balance approach is a comprehensive strategy for purity assessment. mdpi.comThis method involves quantifying the main component along with all potential impurities, such as related organic compounds, water content, residual solvents, and non-volatile residues. mdpi.com Common analytical techniques used for the characterization and purity determination of pharmaceutical salts like this compound include:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. It is used to separate the main compound from structurally related impurities. mdpi.comFor Caramiphen, a reversed-phase HPLC method with a C18 column and UV detection is often suitable. sigmaaldrich.comnih.govThe purity is typically reported as a percentage of the total peak area, with standards for research-grade material often exceeding 98%. sigmaaldrich.comdtic.mil* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. mdpi.comnofima.comNMR confirms the chemical structure of the Caramiphen molecule and the presence of the edisylate counter-ion by identifying the characteristic signals and their integrations for each part of the compound. Quantitative NMR (qNMR) can also be used as a direct method to determine purity against a certified reference standard. mdpi.com* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the Caramiphen base and can help in identifying impurities. Techniques like Electrospray Ionization (ESI-MS) can show the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. * Ion Chromatography (IC): This technique is specifically used to quantify the counter-ion, in this case, edisylate. researchgate.netIt confirms the correct salt form has been produced and is present in the correct stoichiometric ratio.
Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the purity of crystalline substances. netzsch.comThe presence of impurities often leads to a broadening and depression of the melting peak, which can be analyzed based on the Van't Hoff equation. netzsch.com* Karl Fischer Titration: This method is specifically used to determine the water content in the sample, which is a common impurity. mdpi.com A certificate of analysis for a research-grade sample of this compound would typically include data from several of these methods to confirm its identity and specify its purity level. dtic.mil
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose | Typical Information Obtained |
| HPLC | Purity assessment and separation of impurities | Purity percentage (e.g., ≥98%), retention time, detection of related substances. sigmaaldrich.com |
| NMR | Structural confirmation and identification | Chemical shifts (ppm), coupling patterns, and signal integration confirming the molecular structure. mdpi.com |
| MS | Molecular weight verification | Mass-to-charge ratio (m/z) of the parent ion and fragments. |
| IC | Counter-ion quantification | Confirmation and quantification of the edisylate counter-ion. researchgate.net |
| DSC | Thermal properties and purity screening | Melting point, enthalpy of fusion, purity estimation. netzsch.com |
| Karl Fischer Titration | Water content determination | Percentage of water in the sample. mdpi.com |
Molecular Pharmacology and Mechanism of Action Studies of Caramiphen Edisylate
Cholinergic System Modulation
Caramiphen's influence on the cholinergic system is a cornerstone of its pharmacological identity. It demonstrates antagonistic properties at both muscarinic and nicotinic acetylcholine (B1216132) receptors and has been studied in the context of acetylcholinesterase inhibition pathways. patsnap.comdtic.mil
Muscarinic Receptor Antagonism Profiles (M1, M2, M3 Subtypes)
Caramiphen (B1668299) acts as a competitive antagonist at muscarinic acetylcholine receptors, with a notable preference for the M1 subtype. nih.govncats.ionih.gov Radioligand binding assays have demonstrated its high affinity for the M1 receptor, showing significantly greater selectivity for M1 over M2 and M3 subtypes. nih.gov This preferential binding to M1 receptors, which are abundant in the brain, is a key aspect of its central nervous system effects. ncats.ionih.govdergipark.org.tr The antagonism at these receptors contributes to its anticholinergic properties, which involve blocking the action of the neurotransmitter acetylcholine. patsnap.comnih.gov
| Compound | M1 Receptor Affinity (Ki) | Selectivity (M1 vs. M2) | Selectivity (M1 vs. M3) | Nature of Interaction |
|---|---|---|---|---|
| Caramiphen | 1.2 nM | 27-fold | 6-fold | Competitive |
| Iodocaramiphen | 2.1 nM | 59-fold | 4-fold | Competitive |
| Nitrocaramiphen | 5.5 nM | 71-fold | 10-fold | Competitive |
Data derived from radioligand binding assays in rat cortex, heart, and submaxillary gland. nih.gov
Nicotinic Receptor Antagonism
In addition to its effects on muscarinic receptors, caramiphen also functions as a nicotinic receptor antagonist. dtic.mil It has been shown to block neuronal nicotinic acetylcholine receptors (nAChR) with a notable potency. uio.no The blockade of these receptors by caramiphen is characterized as being use- and voltage-dependent, which is a significant feature for its potential in modulating conditions involving neuronal hyperexcitability. uio.no
Role in Acetylcholinesterase Inhibition Pathways
The primary action of certain nerve agents and pesticides is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. researchgate.netaopwiki.org This leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors. researchgate.net Caramiphen's role in this context is not as a direct inhibitor of AChE, but as an antagonist to the downstream effects of acetylcholine accumulation at both muscarinic and nicotinic receptors. dtic.milnih.gov By blocking these receptors, caramiphen can counteract the hyperstimulation caused by AChE inhibitors. dtic.milresearchgate.net
Glutamatergic System Interactions
Caramiphen's pharmacological profile extends to the glutamatergic system, where it exhibits antagonist properties at key excitatory amino acid receptors. nih.gov This antiglutamatergic activity is a crucial component of its neuroprotective effects. nih.govresearchgate.net
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Caramiphen functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govdtic.milnih.gov It has been shown to bind to the zinc binding site on the NMDA receptor ion channel and can attenuate currents evoked by NMDA. dtic.mil This antagonism of NMDA receptors is significant because overactivation of these receptors is implicated in excitotoxic neuronal damage. researchgate.net By blocking NMDA receptors, caramiphen can help prevent the excessive influx of calcium ions that leads to cell death. dtic.milresearchgate.net This action is considered a key mechanism for its neuroprotective effects, particularly in scenarios of excessive glutamatergic activity. dtic.milresearchgate.net
Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Modulation
Caramiphen has also been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govdtic.mil Specifically, it has been found to prevent the downregulation of the AMPA receptor site that can be induced by certain neurotoxic exposures. dtic.mil AMPA receptors are crucial for fast excitatory neurotransmission and synaptic plasticity. mdpi.comnih.gov By modulating these receptors, caramiphen may contribute to the preservation of cognitive function. nih.govdtic.mil The modulation of AMPA receptors, alongside its NMDA receptor antagonism, highlights caramiphen's broad-spectrum activity within the glutamatergic system. nih.govdtic.milresearchgate.netnih.gov
| Receptor | Mechanism of Action | Functional Consequence |
|---|---|---|
| NMDA | Antagonism, binds to zinc site | Attenuation of NMDA-evoked currents, neuroprotection |
| AMPA | Modulation, prevents downregulation | Preservation of synaptic function |
Gamma-Aminobutyric Acid (GABA) System Engagement
Caramiphen's interaction with the GABAergic system, the primary inhibitory network in the central nervous system, is a significant aspect of its pharmacological activity. openaccessjournals.com This engagement is characterized by both direct facilitation of GABAA receptors and the prevention of seizure-induced reductions in GABAergic inhibition.
Studies have shown that caramiphen can directly enhance the function of GABAA receptors, which are ligand-gated ion channels that mediate the inhibitory effects of GABA. nih.govwikipedia.org This facilitation, however, appears to be dose-dependent. Research using in vitro brain slices from the basolateral amygdala (BLA) has demonstrated that caramiphen at concentrations of 100 µM and 300 µM facilitates GABA-evoked currents. researchgate.netnih.gov In contrast, a higher concentration of 1 mM was found to depress these currents. researchgate.netnih.gov This suggests a bidirectional effect, potentially involving a high-affinity binding site that potentiates GABAA receptor currents and a low-affinity site with an opposing action. dtic.mil The potentiation of GABAergic inhibition is a key mechanism contributing to the anticonvulsant properties of caramiphen. nih.govglobalbiodefense.com
| Caramiphen Concentration | Effect on GABA-Evoked Currents | Reference |
|---|---|---|
| 100 µM | Facilitation | researchgate.netnih.gov |
| 300 µM | Facilitation | researchgate.netnih.gov |
| 1 mM | Depression | researchgate.netnih.gov |
Prolonged seizure activity, such as that induced by nerve agents like soman (B1219632), can lead to a detrimental reduction in GABAergic inhibition. nih.govosti.gov This occurs, in part, through the endocytosis of GABAA receptors, which diminishes the brain's capacity to respond to inhibitory signals and reduces the efficacy of GABAergic drugs like diazepam. dtic.milnih.gov Research indicates that N-methyl-D-aspartate (NMDA) receptor antagonists can prevent this seizure-induced decline in GABAergic function. dtic.milnih.gov As caramiphen possesses NMDA receptor antagonistic properties, it is thought to contribute to the preservation of GABAergic inhibition during seizures. nih.govnih.gov By counteracting the glutamatergic excitotoxicity that drives this process, caramiphen helps maintain the integrity of the GABA system, thereby supporting its anticonvulsant effects. nih.govnih.gov
Interaction with Voltage-Gated Calcium Channels
In addition to its effects on neurotransmitter receptors, caramiphen has been shown to interact with voltage-gated calcium channels (VGCCs). nih.govdtic.mil These channels are crucial for a variety of cellular processes, including neurotransmitter release and neuronal excitability. nih.govnih.gov Studies have indicated that caramiphen can act as an antagonist of VGCCs. nih.govdtic.mil This blockade of calcium influx can contribute to its neuroprotective effects by reducing excessive neuronal stimulation and subsequent excitotoxicity. The ability to modulate calcium signaling adds another layer to caramiphen's complex mechanism of action.
Comprehensive Neurotransmitter System Dysregulation and Restoration
Exposure to potent acetylcholinesterase inhibitors, such as nerve agents, leads to a cascade of events starting with hyperstimulation of cholinergic receptors. researchgate.netnih.gov This initial cholinergic crisis triggers a secondary, sustained period of glutamatergic hyperexcitation, which is a primary driver of neuronal damage and status epilepticus. researchgate.netnih.gov This sequence results in a profound dysregulation of multiple neurotransmitter systems. health.mil
Caramiphen's therapeutic potential stems from its ability to multitarget these dysregulated systems. researchgate.net Its pharmacological profile includes:
Anticholinergic activity: It acts as an antagonist at muscarinic receptors, directly counteracting the initial hypercholinergic state. nih.govpatsnap.com
Antiglutamatergic activity: It antagonizes NMDA receptors, mitigating the excitotoxic effects of excessive glutamate (B1630785) release. nih.govglobalbiodefense.com
GABAergic facilitation: It enhances inhibitory neurotransmission, helping to quell the hyperexcitability that characterizes seizures. nih.govglobalbiodefense.com
This comprehensive mechanism allows caramiphen to not only suppress seizures but also to provide neuroprotection against the underlying neuronal damage. nih.govnih.gov By simultaneously addressing the cholinergic, glutamatergic, and GABAergic imbalances, caramiphen offers a more robust approach to restoring neurotransmitter system homeostasis following toxic insults. researchgate.netnih.gov
| Neurotransmitter System | Target | Effect of Caramiphen | Therapeutic Implication | Reference |
|---|---|---|---|---|
| Cholinergic | Muscarinic Receptors | Antagonism | Counteracts hypercholinergic activity | nih.govpatsnap.com |
| Glutamatergic | NMDA Receptors | Antagonism | Reduces excitotoxicity | nih.govglobalbiodefense.com |
| GABAergic | GABAA Receptors | Facilitation (at specific concentrations) | Enhances inhibitory control, anticonvulsant effect | nih.govglobalbiodefense.com |
Structure Activity Relationship Sar Studies and Analog Development of Caramiphen Edisylate
Elucidation of Pharmacophoric Requirements for Receptor Affinity and Selectivity
The core structure of caramiphen (B1668299), featuring a cyclopentane (B165970) ring, a phenyl group, and a diethylaminoethyl ester side chain, presents multiple points for modification to probe the pharmacophoric requirements for muscarinic receptor binding. Studies have focused on understanding the spatial and electronic features necessary for high affinity and selective interaction, particularly with the M1 muscarinic receptor subtype, which is abundant in the central nervous system. nih.govnih.gov
The general pharmacophore for M1 selective antimuscarinic antagonists includes a hydrogen bond acceptor, an aliphatic hydrophobic region, and an aromatic ring. nih.gov Caramiphen's structure aligns well with this model, where the ester carbonyl can act as a hydrogen bond acceptor, the cyclopentyl and phenyl groups provide the hydrophobic and aromatic features, and the positively charged tertiary amine is crucial for the initial ionic interaction with the receptor's aspartate residue in the transmembrane domain 3.
Research has demonstrated that caramiphen itself binds with high affinity to the M1 receptor subtype. nih.govnih.gov This inherent selectivity has made it an attractive scaffold for further optimization. The development of a pharmacophore model helps in the rational design of new analogs with potentially enhanced selectivity and affinity by guiding the modification of specific functional groups to better fit the receptor's binding pocket.
Systematic Modification of Functional Groups and Their Impact on Receptor Binding
Systematic modifications of the caramiphen structure have provided significant insights into the SAR at muscarinic receptors. A key area of investigation has been the para-position of the phenyl ring. The electronic properties of substituents at this position have been shown to have a profound impact on M1 versus M2 receptor selectivity. nih.gov
Studies involving the introduction of various substituents have revealed that electron-withdrawing groups (+σ) at the para-position of the phenyl ring enhance M1 selectivity. nih.gov In contrast, analogs with electron-donating groups (-σ) at the same position tend to be nonselective. nih.gov This suggests that the electronic nature of the aromatic ring plays a critical role in differentiating between the M1 and M2 receptor subtypes.
For instance, the introduction of a nitro (+σ) or iodo (+σ) group at the para-position resulted in analogs, namely nitrocaramiphen and iodocaramiphen, that retained high affinity for the M1 receptor while showing a significant decrease in affinity for the M2 receptor. nih.gov This led to a marked increase in M1 selectivity. Specifically, nitrocaramiphen and iodocaramiphen demonstrated M1 selectivity of 71-fold and 59-fold over the M2 subtype, respectively, which was comparable to or greater than the prototypical M1 selective agent, pirenzepine. nih.gov These findings underscore the importance of the electronic environment of the phenyl ring in modulating receptor subtype selectivity.
| Compound | Substituent (para-position) | M1 Ki (nM) | M2 Ki (nM) | M1/M2 Selectivity Ratio |
|---|---|---|---|---|
| Caramiphen | -H | 1.2 | 32.4 | 27 |
| Iodocaramiphen | -I | 2.1 | 124 | 59 |
| Nitrocaramiphen | -NO2 | 5.5 | 390 | 71 |
| Aminocaramiphen | -NH2 | Data not available | Data not available | Nonselective |
Development of Caramiphen Analogs for Enhanced Preclinical Efficacy
The development of caramiphen analogs has been driven by the need for agents with improved therapeutic profiles for specific indications. The insights gained from SAR studies have been instrumental in designing compounds with enhanced preclinical efficacy, particularly in the realm of neuroprotection. nih.govnih.gov
Caramiphen itself has shown promise in preclinical models of organophosphate nerve agent exposure, where it can reduce seizure duration and subsequent neuropathology. nih.govnih.gov This neuroprotective effect is attributed, in part, to its antimuscarinic activity, as well as its ability to antagonize N-methyl-D-aspartate (NMDA) receptors. nih.gov
Building on this, the combination of caramiphen with other neuroprotective agents has been explored. For instance, co-administration of caramiphen with the AMPA receptor antagonist tezampanel (B115726) has demonstrated significant neuroprotection in preclinical models of soman-induced seizures, even when treatment is delayed. nih.gov This combination therapy was found to be superior to midazolam in preventing long-term brain damage. nih.gov Such studies highlight the potential for developing caramiphen-based therapies for conditions involving excitotoxicity and neuronal damage.
Furthermore, the anticonvulsant properties of caramiphen analogs have been investigated. While some analogs with high affinity for sigma receptors were found to be inactive as anticonvulsants, others, such as aminocaramiphen, displayed anticonvulsant activity comparable to the parent compound. This suggests that the anticonvulsant effects of certain caramiphen analogs may be mediated by mechanisms other than sigma receptor binding, warranting further investigation into their preclinical efficacy for seizure disorders.
Receptor Binding Kinetics of Caramiphen and its Analogs
The study of receptor binding kinetics, including the rates of association (kon) and dissociation (koff) of a ligand, provides a more dynamic understanding of drug-receptor interactions compared to equilibrium affinity constants (Ki or Kd) alone. The residence time of a drug at its receptor, which is inversely related to the dissociation rate (1/koff), is increasingly recognized as a critical determinant of its in vivo efficacy and duration of action. acs.org
For muscarinic antagonists, a slow dissociation rate from the receptor can lead to a prolonged duration of action, a phenomenon known as insurmountable antagonism. youtube.comuniversiteitleiden.nl This is particularly relevant for therapeutic applications where sustained receptor blockade is desired. While specific kinetic data (kon and koff values) for caramiphen and its analogs are not extensively reported in publicly available literature, the competitive nature of their binding at the M1 receptor has been established. nih.gov
The development of methods to analyze ligand binding by competition kinetics has been applied to muscarinic antagonists, allowing for the determination of kinetic parameters for unlabeled ligands. nih.gov Such approaches could be utilized to characterize the binding kinetics of the various caramiphen analogs. Understanding the structure-kinetic relationships (SKRs) could provide valuable insights for the design of next-generation antagonists with optimized residence times for specific therapeutic applications. For example, computational methods like metadynamics simulations are being used to elucidate the unbinding pathways and residence times of other muscarinic antagonists, which could be applied to the caramiphen series in the future. acs.orgacs.org
Preclinical Pharmacological Research of Caramiphen Edisylate
Neuroprotective Efficacy in Animal Models of Organophosphate Poisoning
Preclinical studies in various animal models have demonstrated the neuroprotective capabilities of caramiphen (B1668299) edisylate in mitigating the harmful effects of organophosphate exposure. nih.gov Its dual action as an anticholinergic and antiglutamatergic agent makes it a promising candidate for counteracting the complex neurotoxic cascade initiated by these compounds. researchgate.netnih.govnih.gov
Attenuation of Seizure Activity and Neuropathological Damage
Caramiphen edisylate has shown significant efficacy in reducing seizure activity and subsequent brain damage in animal models of OP poisoning. nih.govnih.gov When administered after exposure to the nerve agent soman (B1219632), caramiphen suppressed behavioral seizures and reduced neuronal degeneration. nih.gov The timing of administration is critical, with earlier treatment post-exposure yielding more effective results in reducing neuropathology across various brain regions. nih.govdtic.mil
Research indicates that caramiphen's anticonvulsant effects may be largely attributed to its anticholinergic properties, particularly in the initial phase of seizure generation. dtic.mil Furthermore, its ability to antagonize NMDA receptors contributes to its neuroprotective effects by counteracting the glutamate-induced excitotoxicity that sustains and exacerbates seizure activity. researchgate.netdtic.mil Studies have shown that caramiphen can reduce neuronal loss and degeneration even when administered with a delay after the onset of seizures. nih.gov
Table 1: Effect of this compound on Soman-Induced Seizures and Neuropathology
| Treatment Group | Seizure Attenuation | Reduction in Neuropathological Damage |
|---|---|---|
| Caramiphen (administered 30 mins post-exposure) | Significant suppression of behavioral seizures | Reduced neuronal degeneration in all brain regions examined |
| Caramiphen (administered 60 mins post-exposure) | Significant suppression of behavioral seizures | Reduced neuronal degeneration in the hippocampus and amygdala |
| Control (Soman only) | Prolonged seizure activity | Widespread neuropathological damage |
Data synthesized from preclinical studies in rat models of soman poisoning. nih.gov
Preservation of Cognitive Function in Animal Models
In addition to mitigating seizures and brain damage, this compound has been shown to preserve cognitive function in animal models following organophosphate exposure. researchgate.netnih.gov In studies using the Morris water maze, a test for spatial learning and memory, caramiphen treatment enhanced cognitive function in animals exposed to soman. researchgate.net
When used as an adjunct to standard therapies, caramiphen attenuated cognitive deficits induced by soman exposure. nih.gov However, it is noteworthy that while it improved cognitive outcomes, it did not appear to alleviate sensorimotor gating impairments in the same studies. nih.gov The timing of administration is also a crucial factor in its efficacy in preserving cognitive function. researchgate.net
Regional Brain Protection (e.g., Amygdala, Hippocampus, Piriform Cortex)
Organophosphate-induced neurotoxicity is known to cause damage in specific, vulnerable brain regions, including the amygdala, hippocampus, and piriform cortex. researchgate.netmdpi.comoup.com Preclinical research has highlighted the ability of this compound to offer protection to these critical areas.
Studies have demonstrated that caramiphen treatment can prevent neuronal loss in the basolateral nucleus of the amygdala, a region pivotal in the generation and propagation of seizures. nih.gov It also reduces neuronal degeneration in the hippocampus and piriform cortex. researchgate.netnih.govdtic.mil The protective effect of caramiphen in these regions is attributed to its combined anticholinergic and antiglutamatergic actions, which help to quell the excitotoxic storm triggered by organophosphate poisoning. nih.gov
Evaluation as an Adjunct Therapy in Preclinical Settings
This compound has been extensively evaluated as an adjunct to standard and novel therapies for organophosphate poisoning in preclinical models, often showing enhanced protective effects. researchgate.netnih.gov
Synergistic Effects with Standard Antidotes (e.g., Oximes, Atropine (B194438), Benzodiazepines)
The standard treatment for organophosphate poisoning typically includes an oxime to reactivate inhibited acetylcholinesterase, a peripheral anticholinergic like atropine, and a benzodiazepine (B76468) such as diazepam to control seizures. researchgate.netopcw.orgmmsl.cz Research has shown that adding caramiphen to this regimen can lead to synergistic effects.
When combined with diazepam, caramiphen demonstrated a greater attenuation of soman-induced seizures, neuropathological damage, and cognitive deficits compared to diazepam alone. researchgate.netnih.gov This synergistic effect is likely due to the complementary mechanisms of action, with diazepam enhancing GABAergic inhibition and caramiphen providing both anticholinergic and antiglutamatergic activity. dtic.mil Prophylactic administration of caramiphen in combination with oxime reactivators has also been shown to provide high levels of protection against various organophosphates in animal models. researchgate.net
Table 2: Synergistic Effects of this compound with Diazepam
| Treatment | Seizure Duration | Neuropathology | Cognitive Deficits |
|---|---|---|---|
| Diazepam alone | Reduced | Partially reduced | Partially reduced |
| Caramiphen + Diazepam | Significantly reduced | Significantly reduced | Significantly reduced |
Findings based on studies in rats exposed to soman. researchgate.netnih.gov
Combination Therapies with Novel Antagonists (e.g., LY293558)
The exploration of novel therapeutic strategies has included combining caramiphen with new classes of antagonists. One such promising combination is with LY293558, an antagonist of AMPA/GluK1 glutamate (B1630785) receptors. researchgate.net While LY293558 on its own is effective in terminating seizures and protecting the brain, its combination with caramiphen, which targets NMDA receptors, offers more comprehensive and complete neuroprotection. researchgate.netnih.gov This dual-front attack on the glutamatergic system, targeting different receptor subtypes, appears to be a highly effective strategy for preventing the long-term neurological consequences of organophosphate poisoning. researchgate.net
Prophylactic and Post-Exposure Efficacy in Animal Models of Nerve Agent Exposure
Preclinical research has extensively investigated the efficacy of this compound, both as a prophylactic measure and as a post-exposure therapy in various animal models subjected to nerve agent poisoning. These studies are crucial for predicting potential human efficacy, as ethical considerations preclude such testing in humans. researchgate.netresearchgate.net
As a prophylactic agent, caramiphen has demonstrated significant protective effects when used in combination with other countermeasures. In studies involving dogs and monkeys, pretreatment with caramiphen in conjunction with pyridostigmine (B86062) conferred adequate protection against lethal doses of sarin (B92409) (1.6–1.8 LD₅₀). researchgate.netpharmaseedltd.com The protective efficacy was found to correlate with plasma concentrations of caramiphen, with a range of 60–100 ng/ml being effective. researchgate.netpharmaseedltd.com Similarly, in guinea pigs, caramiphen combined with oxime reactivators provided a high level of protection against various organophosphorus (OP) agents. researchgate.net The combination of caramiphen with agents like huperzine A or galantamine also showed effective protection against a 1.5x LD₅₀ soman challenge in guinea pigs, with many animals remaining sign-free for hours post-exposure. nato.int
Post-exposure administration of this compound has also shown considerable therapeutic benefits, particularly in mitigating the severe neurological consequences of nerve agent-induced status epilepticus (SE). In rat models of soman (GD) exposure, caramiphen administered as an adjunct to standard therapies like atropine and the oxime HI-6, has been shown to attenuate seizure activity, reduce subsequent neuropathological damage, and lessen cognitive deficits. nih.gov Even when administration is delayed up to 30 minutes after seizure onset, the addition of caramiphen to diazepam treatment resulted in shorter seizure durations and reduced neuropathology compared to diazepam alone. osti.govdtic.mil
One study in rats demonstrated that caramiphen given 30 or 60 minutes after soman exposure suppressed behavioral seizures and significantly reduced neuronal loss and degeneration in brain regions such as the amygdala, hippocampus, and piriform cortex. nih.gov Treatment at 30 minutes was more effective, reducing neuronal degeneration in all examined brain regions, while the 60-minute treatment was protective in the hippocampus and amygdala. nih.gov
Table 1: Prophylactic Efficacy of this compound Combinations in Animal Models
| Animal Model | Nerve Agent | Pre-treatment Combination | Efficacy Outcome |
|---|---|---|---|
| Dog, Monkey | Sarin (1.6-1.8 LD₅₀) | Caramiphen + Pyridostigmine | Adequate protection at plasma concentrations of 60-100 ng/ml. researchgate.netpharmaseedltd.com |
| Guinea Pig | Soman (1.5x LD₅₀) | Caramiphen + Huperzine A | Animals remained almost sign-free for up to 4 hours post-exposure. nato.int |
| Guinea Pig | Soman (3.0x LD₅₀) | Caramiphen + Huperzine A | 4 out of 6 animals survived the challenge. nato.int |
| Rat | Soman (1.0 LD₅₀) | Caramiphen + Pyridostigmine | Abolished the effects of soman on learning in the Morris water maze. nih.gov |
Table 2: Post-Exposure Efficacy of this compound in Soman-Exposed Rats
| Treatment Combination | Time of Administration (Post-Seizure Onset) | Efficacy Outcome |
|---|---|---|
| Diazepam + Caramiphen | 30 minutes | Attenuated seizure activity, neuropathological damage, and cognitive deficits compared to diazepam alone. nih.gov |
| Caramiphen | 30 or 60 minutes | Suppressed behavioral seizures; reduced neuronal loss and degeneration. nih.gov |
| Diazepam + Caramiphen | 20-30 minutes | Synergistic effect; shortened seizure durations and reduced neuropathology compared to diazepam alone. osti.govdtic.mil |
Comparative Preclinical Studies with Other Neuroprotective Agents
The neuroprotective potential of this compound has been evaluated in comparative studies against other agents, highlighting the therapeutic advantages of its unique pharmacological profile, which includes both anticholinergic and antiglutamatergic activities. researchgate.netscience.gov
In studies comparing caramiphen to the classic anticholinergic agent scopolamine (B1681570) as a pretreatment against soman exposure in rats, caramiphen demonstrated superior protection. nih.govhhs.gov While both drugs attenuated cell death, caramiphen was more effective in preventing cognitive deficits in the Morris water maze and blocked the soman-induced downregulation of AMPA receptors, which scopolamine failed to do. nih.govhhs.gov This suggests that caramiphen's antiglutamatergic properties contribute significantly to its neuroprotective efficacy beyond simple anticholinergic action. science.govscience.gov
When administered post-exposure to soman-poisoned rats, caramiphen was found to be more effective than scopolamine in improving cognitive function. oup.com In these studies, the rank order of efficacy for improving learning was caramiphen > TAB (a mixture of TMB4, atropine, and benactyzine) > scopolamine. oup.com Both caramiphen and TAB, which possess combined anticholinergic and antiglutamatergic properties, showed substantial potential as post-exposure therapies. oup.comnih.gov
Caramiphen has also been studied as an adjunct therapy, often showing synergistic effects. When combined with diazepam for the treatment of soman-induced seizures in rats, the combination was more effective at reducing seizure duration and neuropathology than diazepam alone, especially with delayed treatment. osti.govdtic.mil Furthermore, combination therapy of caramiphen with the AMPA/GluK1 receptor antagonist LY293558 resulted in complete neuroprotection against soman-induced brain damage in young rats, an effect not seen with either diazepam or caramiphen administered alone. researchgate.netnih.gov This combination terminated seizures faster and prevented long-term consequences like brain atrophy and the development of anxiety. researchgate.netnih.gov
Table 3: Comparative Efficacy of Caramiphen and Other Neuroprotective Agents in Soman-Exposed Rats
| Agent(s) | Administration | Key Comparative Finding |
|---|---|---|
| Caramiphen vs. Scopolamine | Pre-treatment | Caramiphen was more effective in preventing cognitive deficits and blocked AMPA receptor downregulation. nih.govhhs.gov |
| Caramiphen vs. Scopolamine vs. TAB | Post-exposure | Caramiphen showed the greatest improvement in learning performance (Caramiphen > TAB > Scopolamine). oup.com |
| Caramiphen + Diazepam vs. Diazepam alone | Post-exposure | The combination was synergistically more effective in reducing seizure duration and neuropathology. osti.govdtic.mil |
| Caramiphen + LY293558 vs. Diazepam or Caramiphen alone | Post-exposure (in young rats) | The combination provided full neuroprotection, preventing brain atrophy and anxiety, unlike the individual agents. researchgate.netnih.gov |
Long-Term Neurological and Neurobehavioral Outcomes in Preclinical Models
The long-term consequences of nerve agent exposure can include persistent cognitive deficits, behavioral changes, and chronic neuropathology. Preclinical studies have assessed the efficacy of this compound in mitigating these long-term outcomes.
In rat models of soman poisoning, caramiphen has demonstrated a significant ability to improve long-term cognitive function. When evaluated in the Morris water maze, a test for spatial learning and memory, caramiphen treatment enhanced cognitive performance in animals exposed to soman. researchgate.net Prophylactic administration of caramiphen completely prevented memory deficits and abolished learning impairments caused by soman intoxication. nih.gov Post-exposure treatment with caramiphen also led to considerable improvements in learning and memory processes. oup.com
Beyond cognitive function, research has examined the impact of caramiphen on the underlying neuropathology. In a study on young rats, post-exposure treatment with a combination of caramiphen and LY293558 was shown to prevent long-term neuronal degeneration and brain atrophy in the amygdala and hippocampus. nih.gov This combination also prevented the development of anxiety-like behavior and a reduction of spontaneous inhibitory activity in the basolateral amygdala, outcomes that were observed in animals treated with diazepam or caramiphen alone. nih.gov In infant rat models, this combination therapy provided significant neuroprotection, preventing neuronal loss and the development of spontaneous recurrent seizures, even when administered one hour after soman exposure. nih.gov
However, the protective effects of caramiphen are not universal across all neurobehavioral domains. One study found that while a combination of caramiphen and diazepam attenuated soman-induced seizures, neuropathology, and cognitive deficits, it did not mitigate the impairment in sensorimotor gating. researchgate.netnih.gov This indicates that different neural circuits may underlie the various long-term behavioral deficits caused by nerve agent exposure, and that some may be less responsive to caramiphen-based therapies.
Table 4: Effects of this compound on Long-Term Outcomes in Soman-Exposed Rats
| Outcome Measure | Caramiphen Treatment Regimen | Result |
|---|---|---|
| Cognitive Function (Morris Water Maze) | Prophylactic or Post-exposure | Significantly improved learning and memory; prevented cognitive deficits. researchgate.netnih.govoup.com |
| Neuronal Degeneration and Brain Atrophy | Post-exposure (in combination with LY293558) | Prevented long-term neuronal loss and atrophy in the amygdala and hippocampus. nih.gov |
| Anxiety-like Behavior | Post-exposure (in combination with LY293558) | Prevented the development of anxiety. nih.gov |
| Spontaneous Inhibitory Activity (BLA) | Post-exposure (in combination with LY293558) | Prevented the reduction of inhibitory activity. nih.gov |
| Sensorimotor Gating | Post-exposure (in combination with Diazepam) | Did not attenuate the soman-induced impairment. researchgate.netnih.gov |
Preclinical Metabolism and Disposition Research of Caramiphen Edisylate
Metabolite Identification and Biotransformation Pathways in Preclinical Systems
Identifying the metabolites of a drug candidate is crucial because metabolites can be pharmacologically active, inactive, or potentially toxic. nuvisan.com These studies aim to elucidate the biotransformation pathways, which are the chemical reactions the parent drug undergoes in the body. slideshare.net Drug metabolism is broadly categorized into two phases:
Phase I Reactions : These are functionalization reactions that introduce or expose polar groups on the drug molecule. mdpi.com Common Phase I reactions include oxidation (often mediated by CYP enzymes), reduction, and hydrolysis. mdpi.combiorxiv.org Given the structure of caramiphen (B1668299), which contains an ester linkage, hydrolysis is a predictable and likely metabolic pathway.
Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, further increasing its water solubility to facilitate excretion. pharmgkb.org Key Phase II reactions include glucuronidation, sulfation, and methylation. frontiersin.orgmdpi.com
To identify these metabolites, in vitro systems such as liver microsomes, S9 fractions (which contain both microsomal and cytosolic enzymes), and hepatocytes are used. evotec.compharmaron.com After incubation, the samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate the metabolites formed. mdpi.compharmaron.com
Table 2: Potential Biotransformation Pathways and Hypothetical Metabolites of Caramiphen This table outlines the plausible metabolic transformations for caramiphen based on its chemical structure. The listed metabolites are hypothetical and serve to illustrate the expected outcomes of such an analysis.
| Putative Metabolite | Biotransformation Pathway | Description |
| M1: Phenylcyclopentanecarboxylic acid | Phase I: Ester Hydrolysis | Cleavage of the ester bond, separating the acidic and amino alcohol portions of the molecule. |
| M2: 2-(Diethylamino)ethanol (B1670525) | Phase I: Ester Hydrolysis | The corresponding amino alcohol fragment from the hydrolysis reaction. |
| M3: N-Desethyl-caramiphen | Phase I: N-Dealkylation | Oxidative removal of one of the ethyl groups from the tertiary amine. |
| M4: Caramiphen N-oxide | Phase I: N-Oxidation | Oxidation of the tertiary nitrogen atom. |
| M5: Hydroxylated Caramiphen | Phase I: Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl or cyclopentyl ring. |
| M6: M5-Glucuronide | Phase II: Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite. |
Cross-Species Metabolic Comparisons for Preclinical Model Selection
Significant differences can exist in how drugs are metabolized between different animal species and humans. pharmaseedltd.com Therefore, a critical step in preclinical development is to perform comparative metabolism studies. pharmaron.comeuropa.eu The primary objective is to select a toxicology species (e.g., rat or dog) that metabolizes the drug candidate in a way that is most similar to humans. bioivt.comnih.gov This ensures that the safety and toxicity studies conducted in the animal model are relevant and predictive for humans. nih.govbioanalysis-zone.com
These comparative studies involve incubating the drug with hepatocytes or liver microsomes from multiple preclinical species and from human donors. pharmaron.commdpi.com The resulting metabolite profiles are then compared both qualitatively (which metabolites are formed) and quantitatively (the relative amounts of each metabolite). bioanalysis-zone.com An ideal preclinical species will produce a metabolite profile that qualitatively and quantitatively mirrors the human profile, especially concerning any major human metabolites. nih.gov
Pharmacokinetic studies in dogs and monkeys have been instrumental in establishing desirable plasma concentrations of caramiphen for prophylactic efficacy. pharmaseedltd.comnih.gov The evaluation of total plasma clearance values in these species allowed for the extrapolation of potentially protective plasma levels in humans, underscoring the importance of understanding cross-species pharmacokinetics. pharmaseedltd.comnih.gov An in vitro cross-species comparison would provide the mechanistic basis for such in vivo observations, linking them to specific metabolic enzymes and pathways that may or may not be conserved across species.
Advanced Analytical Methodologies in Caramiphen Edisylate Research
Development and Validation of Chromatographic Techniques (e.g., UPLC, HPLC, LC-MS) for Research
Chromatographic techniques are the cornerstone of analytical research for Caramiphen (B1668299) edisylate, offering high-resolution separation and precise quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively utilized, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): HPLC methods are essential for the routine analysis and quality control of Caramiphen edisylate. A key application is in the determination of the compound in various formulations. For instance, an established HPLC method is used for the analysis of this compound in time-delay capsules. fda.gov The development of a stability-indicating HPLC method is crucial for identifying and quantifying degradation products that may arise during manufacturing or storage. chemmethod.comajol.info Such methods are validated according to International Council on Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. chemmethod.com
A typical HPLC method for a pharmaceutical compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. chemmethod.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Pharmaceutical Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Elutes the compound from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 230 nm | Quantifies the compound based on its light absorbance. |
| Injection Volume | 10 µL | Introduces a precise amount of sample into the system. |
| Column Temp. | 30 °C | Ensures consistent and reproducible retention times. |
This table presents typical parameters based on common HPLC methods for pharmaceutical analysis and does not represent a specific validated method for this compound.
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing sub-2 µm particle columns to achieve faster analysis times, greater resolution, and improved sensitivity. acgpubs.orgnih.gov This is particularly advantageous in high-throughput screening environments and for the analysis of complex mixtures containing multiple impurities. pensoft.netresearchgate.net The principles of UPLC method development are similar to HPLC but are optimized for higher pressures and shorter run times. japsonline.com A UPLC method for a related compound, prochlorperazine (B1679090) edisylate, has been developed for rapid assay determination, highlighting the technique's potential for this compound as well. innovareacademics.ininnovareacademics.in
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both quantitative and qualitative analysis. numberanalytics.com LC-MS/MS, in particular, offers exceptional selectivity and sensitivity, making it ideal for the analysis of this compound in complex biological matrices for pharmacokinetic studies. researchgate.netnih.govmdpi.comjapsonline.comnih.gov The technique allows for the simultaneous quantification of the parent drug and its metabolites, even at very low concentrations. mdpi.com The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters, such as ionization source and collision energies. japsonline.com
Table 2: Key Validation Parameters for Chromatographic Methods (ICH Q2(R1))
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interference from placebo or degradants. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999. |
| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Insignificant changes in results with varied flow rate, pH, etc. |
Application of Spectroscopic Methods for Structural Elucidation and Quantification in Research Samples
Spectroscopic techniques are indispensable for confirming the identity and elucidating the molecular structure of this compound and its potential impurities. intertek.comanu.edu.au A combination of methods is often employed to build a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. intertek.com For instance, NMR analysis was used to confirm the purity of a this compound sample to be greater than 97%. nih.gov Advanced 2D NMR techniques can further establish the connectivity between different parts of the molecule. anu.edu.au Quantitative NMR (qNMR) can also be used as a primary method for assay determination, offering high precision without the need for an identical reference standard. obrnutafaza.hr
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. clariant.com Tandem MS (MS/MS) experiments, often coupled with LC, fragment the molecule to provide structural details that aid in its identification. intertek.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. anu.edu.au The IR spectrum of a compound like this compound would show characteristic absorption bands for its ester carbonyl group (C=O) and other structural features. acs.org
Table 3: Spectroscopic Techniques in this compound Research
| Technique | Information Provided | Application in Caramiphen Research |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity of atoms. | Structure confirmation, purity assessment, identification of impurities. intertek.comnih.gov |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Structure elucidation, impurity identification, metabolite analysis. intertek.comclariant.com |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O). | Confirmation of chemical structure, raw material identification. anu.edu.auacs.org |
| UV-Visible Spectroscopy | Information on electronic transitions, presence of chromophores. | Quantitative analysis, detection in HPLC. iajps.com |
Methodologies for Characterizing Reactive Intermediates in Caramiphen Synthesis
The synthesis of complex pharmaceutical molecules like this compound often proceeds through a series of reactive intermediates. These are typically short-lived, high-energy molecules that are rapidly converted into the next compound in the synthetic pathway. researchgate.net The characterization of these intermediates is critical for understanding the reaction mechanism, optimizing reaction conditions, and controlling the formation of impurities. researchgate.net
The synthesis of Caramiphen can involve intermediates derived from precursors like 1-Phenylcyclopentanecarboxylic Acid. marketreportanalytics.com The characterization of such intermediates presents analytical challenges due to their inherent instability. researchgate.net Methodologies often require specialized handling techniques to prevent decomposition during analysis.
The same analytical tools used for the final product are employed here, often in a more dynamic or "in-situ" fashion.
Spectroscopic Analysis: Techniques like NMR and IR can be used to monitor the reaction progress and identify the transient species formed. acs.org
Chromatographic Analysis: Fast chromatographic techniques like UPLC or GC, often coupled with MS, can be used to "trap" and identify intermediates from a reaction mixture. rasayanjournal.co.in Derivatization is sometimes employed to convert the reactive intermediate into a more stable compound that is easier to analyze. rasayanjournal.co.in
The study of reactive intermediates is crucial for developing a robust and efficient synthesis process, ensuring the final product's quality and minimizing unwanted by-products. researchgate.net
Advancements in Automated Analytical Processes for Research
The pharmaceutical industry is increasingly adopting automation to enhance the efficiency, accuracy, and throughput of analytical testing. iajps.combioanalysis-zone.com These advancements are highly applicable to the research and quality control of this compound.
Process Analytical Technology (PAT): PAT is a framework encouraged by regulatory bodies like the FDA for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes. bruker.comfda.govmt.com Instead of relying solely on end-product testing, PAT utilizes in-line or on-line analytical tools (e.g., NIR, Raman spectroscopy) to monitor the process in real-time. nih.govamericanpharmaceuticalreview.com This allows for a deeper process understanding and enables real-time adjustments to ensure consistent product quality. bruker.com For a drug like this compound, PAT could be applied to monitor blending uniformity, solvent content during drying, or reaction completion during synthesis.
Automated and High-Throughput Systems: Modern analytical laboratories leverage automation for various tasks, including sample preparation, injection, and data analysis. numberanalytics.comiajps.com
Automated HPLC/UPLC Systems: Equipped with autosamplers and sophisticated data processing software, these systems can analyze hundreds of samples per day with minimal human intervention, significantly accelerating stability studies and quality control testing. iajps.com
Robotics: Robotic systems are used for high-throughput screening, sample preparation (e.g., dilutions, extractions), and method development, reducing manual errors and improving reproducibility. iajps.com
Data Management: Automated systems generate vast amounts of data. Laboratory Information Management Systems (LIMS) and other software are used to collect, process, and report this data efficiently, ensuring data integrity and compliance. anu.edu.au
The integration of these automated processes into this compound research can lead to faster development timelines, improved product quality, and enhanced regulatory compliance. numberanalytics.com
Future Directions and Emerging Research Avenues
Elucidating Novel Pharmacological Activities and Targets for Caramiphen (B1668299) Edisylate
Beyond its established role as a muscarinic acetylcholine (B1216132) receptor antagonist, research has revealed that caramiphen possesses a more complex pharmacological profile. ontosight.aincats.io It exhibits significant antiglutamatergic and GABA-facilitating properties, which are crucial to its neuroprotective effects. nih.gov This multi-faceted activity makes it a subject of interest for conditions involving excitotoxicity, such as organophosphate (OP) poisoning. researchgate.net
The primary mechanism of OP toxicity is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors. researchgate.netmedscape.com This initial cholinergic crisis is now understood to trigger a cascade of secondary neurochemical events, including an excessive release of the excitatory neurotransmitter glutamate (B1630785). nih.gov This glutamatergic surge over-activates N-methyl-D-aspartate (NMDA) and AMPA receptors, contributing to prolonged seizures and neuronal damage. nih.govnih.gov
Caramiphen's ability to antagonize NMDA receptors, in addition to its anticholinergic effects, provides a dual-pronged approach to counteract this pathology. researchgate.netnih.gov Studies have confirmed its efficacy as both a prophylactic and post-exposure treatment in various animal models of OP poisoning. nih.govresearchgate.net This has led to its evaluation as a more effective neuroprotective agent compared to treatments that only target the cholinergic system. nih.gov
Table 1: Novel Pharmacological Activities and Targets of Caramiphen Edisylate
| Pharmacological Activity | Receptor/Target | Implication in Neuropharmacology |
|---|---|---|
| Antiglutamatergic | NMDA Receptor Antagonist | Counteracts excitotoxicity and seizures induced by organophosphate nerve agents. nih.govresearchgate.netnih.gov |
| GABAergic Facilitation | GABA System | Contributes to its overall neuroprotective and anticonvulsant profile. nih.gov |
| Anticholinergic | Muscarinic Acetylcholine Receptor Antagonist | Blocks hyperstimulation of muscarinic receptors, a primary effect of organophosphate poisoning. patsnap.comontosight.ainih.gov |
Integration of Preclinical Findings into Broader Neuropharmacological Theories
The preclinical success of this compound has helped to validate and refine neuropharmacological theories regarding the treatment of nerve agent poisoning. The limitations of traditional therapies, which primarily focus on cholinergic blockade (e.g., atropine) and acetylcholinesterase reactivation (oximes), have become evident. nih.govopcw.org These treatments are often insufficient to prevent the long-term neurological damage caused by the secondary glutamatergic excitotoxicity. nih.gov
This has led to the development of a broader therapeutic theory emphasizing the need for multifunctional drugs or combination therapies that can address multiple pathological pathways simultaneously. researchgate.net Caramiphen exemplifies this principle. Its inherent ability to modulate both the cholinergic and glutamatergic systems aligns with the understanding that effective neuroprotection against agents like soman (B1219632) requires a multi-target approach. nih.govresearchgate.net The accumulation of acetylcholine is the trigger, but the subsequent glutamate-induced neurotoxicity is a key driver of brain damage and long-term cognitive deficits. nih.govnih.gov
Research integrating caramiphen into treatment paradigms supports the theory that an optimal antidote should not only reverse the initial cause of toxicity but also mitigate the downstream consequences. researchgate.net The use of caramiphen in preclinical studies has demonstrated that targeting both cholinergic and glutamatergic hyperactivity leads to more complete neuroprotection than targeting either system alone. researchgate.net
Addressing Complex Neuropathological Sequelae in Advanced Preclinical Models
Advanced preclinical models, primarily involving rats and guinea pigs exposed to organophosphate nerve agents like soman and sarin (B92409), have been instrumental in characterizing the neuroprotective efficacy of this compound. researchgate.netnih.govresearchgate.net These models replicate the complex neuropathological outcomes seen in poisoning, including status epilepticus, neuronal loss in specific brain regions, and subsequent cognitive and behavioral deficits. nih.govresearchgate.net
In a rat model of soman exposure, caramiphen administered as an adjunct to standard therapy was shown to attenuate seizure severity and improve cognitive outcomes. researchgate.net Specifically, studies have evaluated its effects on brain regions highly susceptible to nerve agent-induced damage, such as the hippocampus, amygdala, and piriform cortex. nih.govresearchgate.net
Furthermore, research has explored the efficacy of caramiphen in combination with other neuroprotective agents. One notable study in a pediatric-relevant rat model compared the effects of diazepam, the AMPA/GluK1 receptor antagonist LY293558, and caramiphen against soman-induced brain damage. nih.gov While diazepam and caramiphen alone showed limited neuroprotective benefits, the combination of LY293558 and caramiphen provided complete protection against neuronal degeneration in the amygdala and hippocampus. nih.gov This highlights the synergistic potential of targeting multiple components of the glutamatergic system (NMDA and AMPA receptors) to prevent long-term neuropathology. nih.gov
Table 2: Summary of this compound Research in Advanced Preclinical Models
| Preclinical Model | Agent | Key Findings | Reference |
|---|---|---|---|
| Rat Model | Soman | Caramiphen, as an adjunct to standard therapy, attenuated soman-induced seizures and cognitive deficits. | researchgate.net |
| Rat Model (Pediatric-Relevant) | Soman | The combination of LY293558 and Caramiphen offered complete neuroprotection against neuronal degeneration in the amygdala and hippocampus. | nih.gov |
| Various Animal Models (Rats, Guinea Pigs) | Various Organophosphates | Caramiphen demonstrated significant neuroprotective effects as both a prophylactic and post-exposure treatment. | researchgate.net |
| Rat Model | Sarin | Caramiphen failed to counteract cognitive dysfunction when administration was delayed after sarin-induced seizures, highlighting the critical window for intervention. | researchgate.net |
Strategic Development of Next-Generation Antidotes Based on Caramiphen's Mechanism
The multifaceted mechanism of this compound serves as a conceptual blueprint for the strategic development of next-generation antidotes for nerve agent poisoning. The limitations of current single-target therapies have underscored the need for novel countermeasures that offer broad-spectrum neuroprotection. nih.govresearchgate.net The future of antidote development is shifting towards multifunctional drugs and combination therapies designed to interrupt the entire toxicological cascade, from initial hypersecretion to delayed neuronal death. researchgate.net
Caramiphen's dual anticholinergic and antiglutamatergic activities established a proof-of-concept for this approach. researchgate.net Building on this, current research focuses on identifying and developing new chemical entities with improved and more potent multi-target profiles. The goal is to create agents that not only manage acute symptoms but also prevent the chronic neurological and cognitive impairments that often affect survivors of organophosphate exposure. nih.govnih.gov
The synergistic effects observed when caramiphen is combined with other agents, such as the AMPA receptor antagonist LY293558, are particularly informative. nih.gov This suggests that future strategies will likely involve carefully selected combinations of drugs that target different but complementary pathways (e.g., muscarinic, NMDA, and AMPA receptors) to achieve a more robust and complete neuroprotective effect than any single agent could provide. researchgate.netnih.gov This strategic approach represents a paradigm shift from simply ensuring survival to preserving long-term neurological health.
Q & A
Q. How should researchers design trials to comply with regulatory standards given this compound’s Category III status for OTC use?
Q. What strategies mitigate bias in patient-reported outcomes for this compound studies?
- Use validated cough severity scales (e.g., Leicester Cough Questionnaire) and electronic diaries to reduce recall bias. Train participants on reporting consistency and employ blinding to placebo/active comparators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
